1,2-Hexadiene

Physical property differentiation Distillation Quality control

1,2-Hexadiene (CAS 592-44-9) is an acyclic, non-conjugated allenic diene with molecular formula C₆H₁₀ and molecular weight 82.14 g/mol. It is the prototypical terminal allene among the normal-chain hexadiene isomers, characterized by a cumulative C=C=C bonding motif that imparts distinct reactivity and physical properties relative to its conjugated (e.g., 1,3-hexadiene) and isolated-diene (e.g., 1,5-hexadiene) isomers.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 592-44-9
Cat. No. B15491585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Hexadiene
CAS592-44-9
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCCCC=C=C
InChIInChI=1S/C6H10/c1-3-5-6-4-2/h5H,1,4,6H2,2H3
InChIKeyXIAJQOBRHVKGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Hexadiene (CAS 592-44-9) Technical Procurement Baseline: Structure, Class, and Key Physical Specifications


1,2-Hexadiene (CAS 592-44-9) is an acyclic, non-conjugated allenic diene with molecular formula C₆H₁₀ and molecular weight 82.14 g/mol [1]. It is the prototypical terminal allene among the normal-chain hexadiene isomers, characterized by a cumulative C=C=C bonding motif that imparts distinct reactivity and physical properties relative to its conjugated (e.g., 1,3-hexadiene) and isolated-diene (e.g., 1,5-hexadiene) isomers [2]. Key experimentally determined physical specifications for procurement and quality control include: boiling point 348.65 K (75.5 °C) at 760 mmHg, density 0.677 g/cm³, and refractive index 1.402 [3].

1,2-Hexadiene vs. In-Class Alternatives: Why Generic Substitution Compromises Experimental Reproducibility and Material Performance


Generic substitution among hexadiene isomers is scientifically invalid due to fundamental differences in molecular architecture that dictate thermodynamic stability, polymerization behavior, and synthetic utility. 1,2-Hexadiene is a terminal allene, whereas 1,3-hexadiene is a conjugated diene, 1,5-hexadiene is an isolated diene, and 2,3-hexadiene is an internal allene. These structural distinctions produce markedly different ground-state potential energy surfaces and isomerization kinetics [1]. In polymerization contexts, concurrent isomerization during 1,4-hexadiene polymerization with Ti-based catalysts consumes a major portion of monomer and is kinetically controlled, whereas methyl-substituted analogs achieve >80% conversion with defined 1,2-polymerization unit sequences [2]. Furthermore, the allenic structure of 1,2-hexadiene is less thermodynamically stable than its conjugated counterparts, requiring lower temperature ranges for unimolecular isomerization reactions [3]. These differences have direct consequences for catalyst selection, reaction temperature windows, and final polymer microstructure—none of which can be predicted or controlled by simply substituting a different hexadiene isomer.

Quantitative Differentiation Evidence: 1,2-Hexadiene (592-44-9) vs. Closest Hexadiene Isomers


Boiling Point and Physical Separation: 1,2-Hexadiene Distillation Window vs. 1,5-Hexadiene

The boiling point of 1,2-hexadiene at 760 mmHg is 75.5 °C (348.65 K) [1], which differs substantially from 1,5-hexadiene, which boils at 59.5 °C (332.65 K) [2]. This ~16 °C difference in normal boiling point provides a quantifiable basis for physical separation via fractional distillation and for analytical identification via gas chromatography retention time alignment.

Physical property differentiation Distillation Quality control Isomer identification

Density and Refractive Index: Physical Constants for Isomer Discrimination

1,2-Hexadiene exhibits a density of 0.677 g/cm³ and refractive index (n) of 1.402 . In contrast, 1,5-hexadiene has a reported density of 0.692 g/cm³ and refractive index of 1.4042 [1]. While the refractive index difference is modest, the combined density and refractive index pair provides a two-parameter fingerprint for distinguishing 1,2-hexadiene from the more common 1,5-hexadiene in quality control and incoming material verification.

Quality assurance Purity verification Analytical chemistry Refractometry

Thermodynamic Stability: 1,2-Hexadiene as a Less Stable Allene vs. Conjugated Isomers

Computational studies at the B3LYP/6-311++G(d,p) level of theory characterize 1,2-hexadiene as 'less stable' relative to conjugated hexadiene isomers, with unimolecular isomerization reactions occurring across a temperature range of 500–2500 K [1]. This thermodynamic instability is intrinsic to the allenic C=C=C bonding motif and distinguishes 1,2-hexadiene from the more thermodynamically favored 1,3-hexadiene and 2,4-hexadiene isomers. The lower stability necessitates careful temperature control during storage and reaction design.

Thermodynamics Isomerization Computational chemistry Reaction engineering

Polymerization Behavior: 1,2-Hexadiene as Non-Conjugated Diene Monomer

1,2-Hexadiene is specifically claimed as a non-conjugated diene monomer for ring-closure polymerization with 1-alkenes using chromium-based catalysts (e.g., carbon monoxide-reduced chromium on silica) [1]. In contrast, polymerization studies of trans-1,4-hexadiene with Et₃Al/δ-TiCl₃ catalysts reveal that concurrent isomerization reactions account for a major portion of consumed monomer, whereas 5-methyl-1,4-hexadiene achieves polymer conversions of 80% or higher with defined 1,2-polymerization units in regular head-to-tail sequence [2]. This pattern suggests that 1,2-hexadiene, as an unsubstituted terminal allene, is expected to exhibit distinct polymerization kinetics and microstructure control compared to internal dienes and methyl-substituted analogs.

Polymer chemistry Copolymerization Elastomers Olefin polymerization

Priority Application Scenarios for 1,2-Hexadiene (592-44-9) Based on Verified Differential Evidence


Non-Conjugated Diene Monomer for Ring-Closure Copolymer Synthesis with 1-Alkenes

1,2-Hexadiene is explicitly claimed as a suitable non-conjugated diene monomer for producing ring-closure polymers via copolymerization with 1-alkenes (e.g., ethylene, propylene) using chromium-based catalysts [1]. This application leverages the allenic structure of 1,2-hexadiene to introduce controlled pendant unsaturation into the polymer backbone, enabling subsequent functionalization or crosslinking. The lower thermodynamic stability of 1,2-hexadiene relative to conjugated isomers [2] must be managed through appropriate catalyst selection and temperature control.

Analytical Reference Standard for Hexadiene Isomer Identification via GC and Refractometry

The unique combination of boiling point (75.5 °C), density (0.677 g/cm³), and refractive index (1.402) for 1,2-hexadiene [3] provides a definitive analytical fingerprint. The 16 °C boiling point difference from 1,5-hexadiene (59.5 °C) [4] enables unambiguous gas chromatographic separation. These orthogonal physical constants make 1,2-hexadiene valuable as a calibration standard for analytical method development and as a reference material for incoming quality control of hexadiene isomer mixtures.

Fundamental Thermochemical and Kinetic Studies of Allene Isomerization

1,2-Hexadiene serves as a model terminal allene for computational and experimental investigations of unimolecular isomerization kinetics and ground-state potential energy surfaces [5]. Its classification as 'less stable' among normal-chain hexadiene isomers and its defined isomerization temperature window of 500–2500 K make it a well-characterized substrate for studying H-atom transfer mechanisms and conformational conversion pathways. This application is relevant to combustion chemistry modeling and pyrolysis mechanism development.

Copolymerization with α-Olefins Using 2,1-Insertion Catalysts

Patents describe the use of hexadiene in copolymerization with C₂-C₄ α-olefins (e.g., propylene) in the presence of 2,1-insertion catalysts to produce vinyl-functional olefin polymers [6]. While this patent class broadly claims hexadiene, 1,2-hexadiene's allenic structure offers a distinct regioisomeric insertion profile compared to 1,4-hexadiene or 1,5-hexadiene. The resulting pendant vinyl functionality is valuable for subsequent grafting, crosslinking, or compatibilization in polymer blends and composites.

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